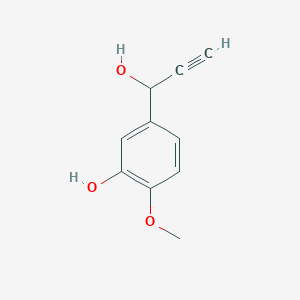
3-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1-propyne
Cat. No. B8273938
M. Wt: 178.18 g/mol
InChI Key: HXBLAUNKOYPVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313310B1
Procedure details


3-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1-propyne was prepared according to Method B above from 3-hydroxy-4-methoxybenzaldehyde (0.304 g, 2 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 273 mg, 77%).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[C:12]([Mg]Cl)#[CH:13]>C1COCC1>[OH:6][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:2]([OH:1])[CH:3]=1)[C:12]#[CH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.304 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C#C)C1=CC(=C(C=C1)OC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
